molecular formula C14H15BrClN3O B3002605 2-[(4-bromo-2-chlorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide CAS No. 1197695-15-0

2-[(4-bromo-2-chlorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide

Cat. No.: B3002605
CAS No.: 1197695-15-0
M. Wt: 356.65
InChI Key: LPRIWWWSAPETTQ-UHFFFAOYSA-N
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Description

2-[(4-bromo-2-chlorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide is a synthetic organic compound with the molecular formula C14H15BrClN3O and a molecular weight of 356.65 g/mol. This compound is characterized by the presence of a bromo-chloro-substituted phenyl ring, a cyanocyclopentyl group, and an acetamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-bromo-2-chlorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide typically involves the reaction of 4-bromo-2-chloroaniline with 1-cyanocyclopentanecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-bromo-2-chlorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromo and chloro substituents on the phenyl ring can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[(4-bromo-2-chlorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-bromo-2-chlorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromo-2-chlorophenyl)acetamide: Similar structure but lacks the cyanocyclopentyl group.

    2-[(4-bromo-2-chlorophenyl)amino]thiazole: Contains a thiazole ring instead of the acetamide moiety.

Uniqueness

2-[(4-bromo-2-chlorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide is unique due to the presence of both the cyanocyclopentyl group and the acetamide moiety, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-bromo-2-chloroanilino)-N-(1-cyanocyclopentyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrClN3O/c15-10-3-4-12(11(16)7-10)18-8-13(20)19-14(9-17)5-1-2-6-14/h3-4,7,18H,1-2,5-6,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRIWWWSAPETTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)CNC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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